Isorenieratene

Catalog No.
S636162
CAS No.
524-01-6
M.F
C40H48
M. Wt
528.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isorenieratene

CAS Number

524-01-6

Product Name

Isorenieratene

IUPAC Name

1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene

Molecular Formula

C40H48

Molecular Weight

528.8 g/mol

InChI

InChI=1S/C40H48/c1-29(17-13-19-31(3)21-27-39-35(7)25-23-33(5)37(39)9)15-11-12-16-30(2)18-14-20-32(4)22-28-40-36(8)26-24-34(6)38(40)10/h11-28H,1-10H3/b12-11+,17-13+,18-14+,27-21+,28-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

ZCIHMQAPACOQHT-YSEOPJLNSA-N

SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C

Synonyms

isorenieratene

Canonical SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C

Isomeric SMILES

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C=CC(=C2C)C)C)\C)\C)/C)/C)C

The exact mass of the compound Isorenieratene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Isorenieratene is a carotenoid compound characterized by its complex structure, specifically a dicyclic arrangement of carbon atoms. Its chemical formula is C40H48C_{40}H_{48}, with a molar mass of approximately 528.824 g/mol. Isorenieratene appears as a purple-red crystalline solid and has a melting point ranging from 199 to 200 °C. It is primarily found in certain bacteria, notably in green sulfur bacteria and some actinobacteria, where it plays a role in photosynthesis and light absorption .

, particularly nucleophilic reactions involving charge delocalization. Studies have shown that it can form mono- and dications when treated with Lewis acids like boron trifluoride etherate. These reactions can lead to isomerization and the formation of various derivatives, indicating its potential for further chemical transformations . Computational studies suggest that the cyclization of isorenieratene can occur via mechanisms such as Diels–Alder reactions, which are fundamental in organic synthesis .

Isorenieratene exhibits significant biological activity, particularly as a biomarker in certain environmental and biological contexts. Its presence in green sulfur bacteria suggests a role in photosynthetic processes, where it may be involved in capturing light energy at greater depths in aquatic environments . Additionally, its synthesis has been linked to responses to ultraviolet light, indicating potential protective functions against UV radiation .

The synthesis of isorenieratene occurs primarily through biosynthetic pathways in specific microorganisms. In green sulfur bacteria, the process requires the cooperative actions of two carotenoid cyclases that convert precursors like phytoene into isorenieratene. In actinobacteria, similar enzymatic pathways lead to its production, highlighting the diversity of biosynthetic routes across different species . Laboratory synthesis may also be achieved through chemical methods involving cyclization reactions of simpler carotenoid precursors.

Isorenieratene has several applications, particularly in the fields of biochemistry and environmental science. Its role as a biomarker for certain microbial communities makes it useful for studying ecological dynamics and the health of aquatic systems. Furthermore, due to its unique structure and properties, it may have potential applications in pharmaceuticals and nutraceuticals, although research in these areas is still emerging .

Studies on the interactions of isorenieratene with other compounds reveal insights into its functional roles within biological systems. For instance, research has indicated that isorenieratene's structural characteristics allow it to participate in complex interactions within photosynthetic complexes, enhancing the efficiency of light harvesting . Additionally, its interactions with various enzymes during biosynthesis underscore its importance in metabolic pathways.

Isorenieratene shares structural similarities with several other carotenoids and terpenoids. Here are some comparable compounds:

CompoundStructure TypeUnique Features
LycopeneLinear carotenoidKnown for its antioxidant properties; lacks rings
Beta-caroteneTetracyclicPrecursor to vitamin A; widely studied for health benefits
AstaxanthinTetraterpenoidNoted for its potent antioxidant activity; used in aquaculture
Beta-isorenierateneDicyclicStructural isomer of isorenieratene; similar biosynthetic pathway

Isorenieratene's uniqueness lies in its specific dicyclic structure and its occurrence primarily within certain bacterial species, contrasting with other carotenoids that may have more widespread distribution or different biological roles .

Molecular Structure and Isomerism

Isorenieratene features a symmetrical C₄₀ backbone with two aromatic rings connected by a polyene chain. Key structural elements include:

  • Aromatic rings: 1,2,4-trimethylbenzene groups at both ends.
  • Polyene chain: Nine conjugated double bonds in the all-trans configuration.
  • Isomerism: Constitutional isomers (e.g., CA00308, CA00781) differ in double-bond positions, while cis-trans isomers (e.g., CA00771) exhibit geometric isomerism.
PropertyValueSource
Molecular formulaC₄₀H₄₈
Molecular weight528.8 g/mol
Conjugated double bonds15 (including polyene chain)
Aromatic rings1,2,4-trimethylbenzene

Stereochemical and Structural Variants

Beta-Isorenieratene

Beta-Isorenieratene (C₄₀H₅₂) is a structural variant with:

  • Molecular formula: C₄₀H₅₂ (2 hydrogens more than isorenieratene).
  • Stereochemistry: All-trans configuration with a cyclohexenyl group at the polyene terminus.
  • Biological source: Streptomyces argillaceus.
PropertyIsorenierateneBeta-Isorenieratene
Molecular formulaC₄₀H₄₈C₄₀H₅₂
Aromatic substitution1,2,4-trimethyl1,2,4-trimethyl
Terminal groupPolyeneCyclohexenyl
Conjugated double bonds99

Constitutional Isomers

Constitutional isomers such as CA00308 and CA00778 differ in the arrangement of methyl groups and double bonds but share the same carbon skeleton.

Physical and Spectroscopic Properties

Physical Properties

PropertyValueSource
Melting point199–200°C
Density0.938 g/cm³ (estimated)
SolubilityChloroform (slightly soluble)

Spectroscopic Properties

TechniqueKey DataSource
UV-Visλmax = 445–449 nm
¹H NMRPeaks at 1.21–1.32 ppm (methyl), 1.81–2.00 ppm (polyene protons)
¹³C NMRSignals for aromatic carbons (120–140 ppm), polyene carbons (120–130 ppm)
Mass Spectrometry[M]⁺ at m/z 528.38, fragments at m/z 133.0756, 157.1127

Primary Producers and Symbiotic Relationships

Isorenieratene represents a highly specialized carotenoid compound that serves as a critical biomarker for understanding ancient and modern ecological relationships [1]. The primary producers of isorenieratene are exclusively brown-colored strains of green sulfur bacteria belonging to the genus Chlorobium, specifically Chlorobium phaeobacteroides and Chlorobium phaeovibrioides [1] [2]. These organisms represent obligately anaerobic photoautotrophic bacteria that perform photosynthesis in the complete absence of oxygen using hydrogen sulfide as an electron donor [1] [3].

Research has demonstrated that isorenieratene production is not limited to free-living bacterial communities but extends to complex symbiotic relationships in marine ecosystems [1] [4]. The compound was first discovered when isolated from the orange-colored marine sponge Reniera japonica, where its presence is attributed to symbiotic associations between the sponge host and green sulfur bacteria [1] [5]. Marine sponges exhibit brilliant coloration due to their association with bacterial or algal symbionts, and the occurrence of isorenieratene in these systems provides compelling evidence for the ecological importance of these partnerships [4] [5].

The symbiotic relationship between Chlorobium species and marine sponges represents a remarkable example of metabolic cooperation in extreme environments [6]. Within these associations, the photosynthetic bacterial partners contribute specialized carotenoid pigments while benefiting from the protected microenvironment provided by the sponge host [4]. This relationship demonstrates how isorenieratene-producing organisms have adapted to thrive in low-light, sulfide-rich conditions that would be inhospitable to most other photosynthetic life forms [1] [7].

OrganismOrganism TypeBacteriochlorophyll TypePrimary HabitatCarotenoid Function
Chlorobium phaeobacteroides DSM 266TGreen sulfur bacterium (brown strain)BChl eEuxinic freshwater/marineLight harvesting/photoprotection
Chlorobium phaeovibrioidesGreen sulfur bacterium (brown strain)BChl eEuxinic freshwater/marineLight harvesting/photoprotection
Chlorobium clathratiforme DSM 5477TGreen sulfur bacterium (brown strain)BChl eEuxinic freshwater/marineLight harvesting/photoprotection
Reniera japonica (via symbiosis)Marine spongeN/A (symbiotic)Marine (orange sponge)Unknown (from symbionts)
Halichondria japonica (via symbiosis)Marine spongeN/A (symbiotic)Marine (orange sponge)Unknown (from symbionts)
Brevibacterium linensActinobacteriumN/ATerrestrial/dairy productsUV protection/antioxidant
Streptomyces speciesActinobacteriumN/ATerrestrial/soilUV protection/antioxidant

Functional Roles in Phototrophic Microorganisms

The functional significance of isorenieratene in phototrophic microorganisms extends far beyond simple pigmentation, serving as an essential component of sophisticated light-harvesting machinery [8] [9]. In green sulfur bacteria, isorenieratene functions as a critical accessory pigment within chlorosomes, which are unique membrane-bound antenna complexes that enable these organisms to capture and utilize extremely low levels of light energy [1] [10]. These chlorosomes represent one of the most efficient light-harvesting systems known in nature, containing thousands of bacteriochlorophyll molecules along with specialized carotenoids including isorenieratene [10] [11].

The biosynthetic pathway for isorenieratene in green sulfur bacteria requires the coordinated action of multiple enzymatic systems, particularly the cooperative functions of two distinct carotenoid cyclases designated CruA and CruB [8] [9]. Research has revealed that CruA functions as a lycopene monocyclase, while CruB specifically catalyzes the cyclization of gamma-carotene to produce beta-carotene, representing the first committed step in isorenieratene biosynthesis [8] [9]. This biosynthetic complexity underscores the evolutionary importance of isorenieratene production in these specialized photosynthetic organisms [12].

The optical properties of isorenieratene make it exceptionally well-suited for light harvesting under the extreme conditions where green sulfur bacteria thrive [13]. The compound possesses nine conjugated double bonds in trans configuration, creating an extended chromophore system that absorbs light efficiently in the blue-green region of the electromagnetic spectrum [1] [13]. This absorption profile complements the bacteriochlorophyll molecules within chlorosomes, enabling efficient energy transfer from isorenieratene to the photosynthetic reaction centers [13] [11].

Recent studies have demonstrated that isorenieratene exhibits remarkable photoprotective capabilities, functioning as an effective quencher of singlet oxygen and hydroxyl radicals under high-energy radiation conditions [14]. The aromatic structure of isorenieratene provides enhanced stability and resistance to photooxidative damage compared to non-aromatic carotenoids, making it particularly valuable for organisms living at the interface between oxic and anoxic environments [14] [15].

PropertyValue/Description
Molecular FormulaC40H48
Molecular Weight528.8 g/mol
Chemical ClassificationDiaromatic carotenoid
Aromatic Rings2 (aromatic β-rings)
Conjugated Double Bonds9 (all trans configuration)
Ring Substitution Pattern1-alkyl-2,3,6-trimethyl
SolubilityHydrophobic, water-insoluble
StabilityHighly reactive with sulfur species
Optical PropertiesLight-harvesting pigment

Biomarker Applications for Euxinic Environments

The exceptional preservation potential and environmental specificity of isorenieratene have established it as one of the most reliable biomarkers for identifying ancient euxinic conditions in the geological record [1] [16]. Euxinic environments, characterized by the presence of hydrogen sulfide in water columns, represent extreme conditions that support only specialized microbial communities capable of anoxygenic photosynthesis [1] [17]. The discovery of isorenieratene derivatives in sedimentary rocks provides unambiguous evidence for photic zone euxinia, as these compounds can only be produced by brown-colored green sulfur bacteria under strictly anaerobic, sulfide-rich conditions [3] [16].

Paleoenvironmental reconstructions utilizing isorenieratene biomarkers have revealed critical insights into Earth's climatic and oceanographic history spanning from the Ordovician to the present [16] [18]. The compound undergoes predictable diagenetic transformations during sediment burial, producing a characteristic suite of aromatic hydrocarbons including isorenieratane, diaryl isoprenoids, and sulfur-containing derivatives that retain their diagnostic value over geological timescales [16] [18]. These transformation products have been identified in petroleum source rocks and sedimentary sequences worldwide, providing a robust framework for understanding the role of euxinic conditions in major Earth system events [19] [20].

Research has demonstrated that isorenieratene biomarkers are particularly valuable for studying oceanic anoxic events and mass extinction episodes throughout Earth's history [21] [17]. During the Cretaceous Oceanic Anoxic Event 2, widespread deposition of isorenieratene-rich sediments indicates extensive photic zone euxinia that fundamentally altered marine ecosystem dynamics [21] [20]. Similarly, elevated concentrations of isorenieratene derivatives in end-Permian boundary sections provide compelling evidence for the role of euxinic conditions in the most severe biotic crisis in Earth's history [17].

Modern applications of isorenieratene biomarker analysis extend to understanding contemporary environmental changes in stratified water bodies [22] [23]. High-resolution analysis of sediment cores from meromictic lakes has revealed detailed records of redox oscillations and microbial community dynamics over millennial timescales [23]. These studies demonstrate that isorenieratene concentrations respond sensitively to changes in water column stratification, nutrient loading, and climate variability [23].

The analytical methodologies for detecting isorenieratene and its derivatives have evolved significantly, incorporating advanced techniques such as gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and compound-specific carbon isotope analysis [16] [24]. These approaches enable researchers to distinguish between different sources of aromatic carotenoids and to quantify the relative contributions of various microbial communities to sedimentary organic matter [24] [20].

ApplicationBiomarker CompoundsGeological Time RangeDetection Method
Photic zone euxinia detectionIsorenieratane, isorenieratene derivativesOrdovician to RecentGC-MS, GC-C-IRMS
Paleoenvironmental reconstructionC33, C32 diaryl isoprenoidsPhanerozoicLC-MS, NMR spectroscopy
Oil-source rock correlationAryl isoprenoids with S-containing ringsMesozoic to CenozoicCatalytic hydropyrolysis
Ancient ocean redox conditionsIsorenieratene, β-isorenierateneProterozoic to PhanerozoicMolecular fossils analysis
Mass extinction event studiesAromatic carotenoid degradation productsEnd-Permian, Cretaceous OAE-2Biomarker inventory approach
Stratified lake analysisIsorenieratene in sediment coresHoloceneSediment core analysis
Microbialite formation studiesIsorenieratane in carbonate faciesEarly TriassicGeochemical facies analysis

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Wikipedia

Isorenieratene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 02-18-2024

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